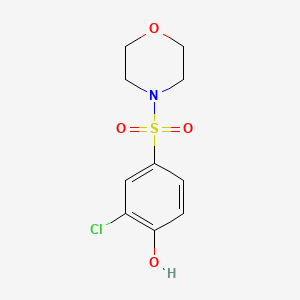

2-Chloro-4-(morpholinosulfonyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(morpholinosulfonyl)phenol typically involves the reaction of 2-chlorophenol with morpholine and a sulfonylating agent under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-(morpholinosulfonyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: Quinones

Reduction: Sulfides

Substitution: Various substituted phenols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Chemistry 2-Chloro-4-(morpholinosulfonyl)phenol serves as an intermediate in synthesizing more complex organic molecules.

- Biology It is employed in studying enzyme inhibition and protein interactions.

- Medicine This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

- Industry this compound is utilized in developing new materials and chemical processes.

Related Compounds

Some compounds similar to this compound include 2-Chloro-4-nitrophenol, 2-Chloro-4-aminophenol, and 2-Chloro-4-methylphenol. The presence of the morpholinosulfonyl group gives this compound unique chemical and biological properties compared to these compounds, including enhanced solubility, stability, and specific interactions with biological targets.

Case Studies and Research Findings

- Antimicrobial Applications Indole derivatives, including 4-chloroindole, 5-chloroindole, and 5-chloro 2-methyl indole, impact biofilm formation and reduce bacterial motility in Escherichia coli, a common cause of urinary tract infections . These compounds can reduce biofilm formation by up to 67% at an average dose of 20 g/mL and affect the expression of genes related to adhesion and toxin production, which is important in managing clinical manifestations .

- Antiparasitic Research 4-Chloro-3-morpholinosulfonyl-phenol (Int-6) is used in synthesizing aryl amino acetamides, which prevent the development of Plasmodium falciparum parasites . Complete inhibition of parasite growth with PfSTART1 inhibitors requires more than five days of continuous treatment .

Chemical Reactions

This compound undergoes several chemical reactions:

- Oxidation The phenolic group can be oxidized to form quinones. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

- Reduction The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

- Substitution The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-(morpholinosulfonyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-4-nitrophenol

- 2-Chloro-4-aminophenol

- 2-Chloro-4-methylphenol

Comparison

2-Chloro-4-(morpholinosulfonyl)phenol is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced solubility, stability, and specific interactions with biological targets, making it a valuable compound in research and development .

Actividad Biológica

2-Chloro-4-(morpholinosulfonyl)phenol is a compound that has garnered attention for its unique chemical structure and potential biological activities. Its biological activity is primarily attributed to the morpholinosulfonyl group, which enhances its interaction with various biological targets, including enzymes and receptors. This article provides a detailed overview of the biological activities associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN1O3S. The presence of the morpholinosulfonyl group contributes to its solubility and stability, making it a valuable compound in both research and industrial applications. The synthesis typically involves the reaction of 2-chlorophenol with morpholine and a sulfonylating agent under controlled conditions, often in organic solvents like dichloromethane at low temperatures.

The biological activity of this compound is largely due to its ability to inhibit specific enzymes by binding to their active sites or allosteric sites. This interaction alters enzyme conformation and function, leading to various biological effects such as:

- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.

- Anticancer Properties : Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer drug .

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial properties. The minimum inhibitory concentration (MIC) values indicate its effectiveness against various pathogens. For instance, derivatives of similar compounds have shown MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Staphylococcus epidermidis | 0.25 |

Anticancer Activity

Research has indicated that this compound exhibits cytotoxicity towards cancer cell lines such as HeLa and Hep G2. The IC50 values for these cell lines are crucial for evaluating its potential as an anticancer agent.

| Cell Line | IC50 (μg/mL) |

|---|---|

| HeLa | 5–7 |

| Hep G2 | Similar range |

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds like 2-Chloro-4-nitrophenol and 2-Chloro-4-aminophenol, this compound stands out due to its enhanced solubility and stability. This unique profile allows for more specific interactions with biological targets, which is critical in drug design.

| Compound | Solubility | Stability | Biological Activity |

|---|---|---|---|

| This compound | High | High | Antimicrobial, Anticancer |

| 2-Chloro-4-nitrophenol | Moderate | Moderate | Limited |

| 2-Chloro-4-aminophenol | Low | Low | Limited |

Case Studies

A study published in the Dalton Transactions journal highlighted the cytotoxic effects of morpholino derivatives against cancer cells, reinforcing the importance of sulfonamide groups in enhancing bioactivity . Another investigation focused on the antimicrobial properties of similar compounds, emphasizing their potential in clinical applications against resistant bacterial strains .

Propiedades

IUPAC Name |

2-chloro-4-morpholin-4-ylsulfonylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S/c11-9-7-8(1-2-10(9)13)17(14,15)12-3-5-16-6-4-12/h1-2,7,13H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYZDPKMAFLLPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.